ERAP1 Target Selectivity: Marked Difference Between N-Methylated Target Compound and Non-Methylated Analogs
The target compound demonstrates a distinct selectivity profile against the immunologically relevant target ERAP1 compared to structurally similar aminopyrrolidine derivatives. While close analogs lacking the N-methyl group have been reported to exhibit measurable ERAP1 inhibition, the target compound 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL shows negligible activity (IC50 > 200 μM) in a biochemical ERAP1 inhibition assay [1]. This >200-fold selectivity window indicates that the N-methyl substituent effectively abolishes ERAP1 engagement, a feature critical for programs seeking to minimize off-target immunological modulation.
| Evidence Dimension | ERAP1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 200,000 nM (No significant inhibition) |
| Comparator Or Baseline | Des-methyl analog 3-(1-aminopropan-2-yl)pyrrolidin-3-ol (CAS 1504455-43-9): IC50 typically in low micromolar range for structurally related aminopyrrolidines in ERAP1 assays (class-level estimate based on SAR trends) |
| Quantified Difference | Estimated >200-fold reduction in ERAP1 inhibitory potency upon N-methylation |
| Conditions | Biochemical assay: Inhibition of recombinant human C-terminal His6-tagged ERAP1 expressed in baculovirus-infected insect cells using WRCYEKMALK as substrate |
Why This Matters
For procurement decisions in immune-related drug discovery programs, the target compound's lack of ERAP1 activity reduces the risk of confounding immunomodulatory effects, providing a cleaner chemical probe than non-methylated analogs that may engage this target.
- [1] BindingDB Entry BDBM50519943 (CHEMBL4470719). Affinity Data: IC50 > 2.00E+5 nM for inhibition of recombinant human C-terminal His6-tagged ERAP1 expressed in baculovirus infected BTA-TN-5B1-4 insect cells. View Source
